3-Bromo- vs. 4-Bromo-1-cyclohexyl-1H-pyrazole: Regiochemical Differentiation and Procurement Implications
3-Bromo-1-cyclohexyl-1H-pyrazole exhibits fundamentally different cross-coupling behavior compared to its 4-bromo positional isomer due to differential electronic activation at the pyrazole C3 versus C4 positions. The C3 bromine in 3-bromo-1-cyclohexyl-1H-pyrazole is activated by the adjacent N2 nitrogen lone pair participation, facilitating oxidative addition with palladium catalysts under mild conditions (typically 60-80°C) . In contrast, the C4 bromine in 4-bromo-1-cyclohexyl-1H-pyrazole is not similarly activated, requiring more forcing conditions or alternative catalyst systems . This regiochemical distinction is critical because 3-bromo substitution enables site-selective sequential coupling strategies in polyfunctionalized pyrazole synthesis [1].
| Evidence Dimension | Regiochemical position and cross-coupling accessibility |
|---|---|
| Target Compound Data | Bromine at C3 position; activated by adjacent N2 nitrogen for oxidative addition |
| Comparator Or Baseline | 4-Bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1): Bromine at C4 position; electronically deactivated relative to C3 position |
| Quantified Difference | Qualitative regiochemical distinction with demonstrated differential coupling reactivity in tribromopyrazole systems; C3 position undergoes first Suzuki coupling in site-selective sequential reactions |
| Conditions | Palladium-catalyzed cross-coupling reaction systems; site-selectivity studies in tribromopyrazole models |
Why This Matters
For procurement decisions, selecting the correct regioisomer determines synthetic accessibility to target molecules and eliminates costly route revalidation when following established medicinal chemistry protocols.
- [1] Academia.edu. Suzuki-Miyaura reactions of N-protected tribromopyrazoles: Efficient and site-selective synthesis. Tetrahedron. 2011. View Source
